molecular formula C5H8N4O B6176976 4-hydrazinyl-6-methoxypyrimidine CAS No. 23905-80-8

4-hydrazinyl-6-methoxypyrimidine

Cat. No.: B6176976
CAS No.: 23905-80-8
M. Wt: 140.14 g/mol
InChI Key: IEVYUPUJSDLOID-UHFFFAOYSA-N
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Description

4-hydrazinyl-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H8N4O It is a derivative of pyrimidine, characterized by the presence of a hydrazinyl group at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-6-methoxypyrimidine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

    Starting Material: 4,6-dichloro-5-methoxypyrimidine

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds through the substitution of the chlorine atoms by the hydrazinyl group, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-6-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution of the methoxy group could result in various substituted pyrimidines.

Scientific Research Applications

4-hydrazinyl-6-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-methoxypyrimidine
  • 4-hydrazinyl-5-methoxypyrimidine
  • 4-hydrazinyl-6-chloropyrimidine

Uniqueness

4-hydrazinyl-6-methoxypyrimidine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

23905-80-8

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

(6-methoxypyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H8N4O/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9)

InChI Key

IEVYUPUJSDLOID-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NN

Purity

95

Origin of Product

United States

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